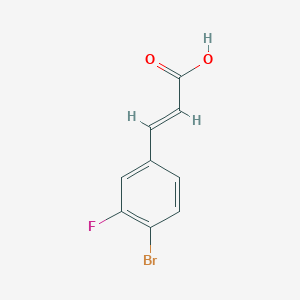

3-(4-Bromo-3-fluorophenyl)acrylic acid

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(4-bromo-3-fluorophenyl)acrylic acid displays a characteristic cinnamic acid framework with the molecular formula C9H6BrFO2 and a molecular weight of 245.05 grams per mole. The compound features a phenyl ring substituted with bromine at the para position and fluorine at the meta position relative to the acrylic acid side chain. The Simplified Molecular Input Line Entry System representation reveals the specific connectivity pattern: O=C(O)/C=C/C1=CC=C(Br)C(F)=C1, indicating the trans configuration of the acrylic acid double bond.

The International Chemical Identifier Key for this compound is LHHBEQSDZPKXEI-DUXPYHPUSA-N, providing a unique digital fingerprint for structural identification. The molecular architecture incorporates both electron-withdrawing halogen substituents, with the bromine atom occupying the 4-position and the fluorine atom at the 3-position of the benzene ring. This substitution pattern creates significant electronic effects on the aromatic system, influencing both the reactivity and physicochemical properties of the molecule.

Crystallographic analysis data for this specific isomer remains limited in the available literature, though related halogenated cinnamic acid derivatives have been studied extensively. The predicted density of 1.685±0.06 grams per cubic centimeter suggests a relatively compact molecular packing arrangement, likely influenced by the presence of heavy halogen atoms. The molecular geometry adopts the typical extended conformation characteristic of cinnamic acid derivatives, with the carboxylic acid group positioned trans to the aromatic ring across the ethylene bridge.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound requires careful analysis of multiple techniques to fully elucidate the molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy provides crucial information about the molecular connectivity and environmental effects of the halogen substituents. The aromatic proton signals are expected to appear in the characteristic range of 6-8.5 parts per million, with specific coupling patterns influenced by the fluorine and bromine substituents.

The acrylic acid portion of the molecule displays distinctive nuclear magnetic resonance characteristics, with the vinyl protons typically appearing between 5.5-7.5 parts per million due to conjugation with the aromatic system. The carboxylic acid proton signal appears significantly downfield, typically in the range of 10.0-13.2 parts per million, consistent with carboxylic acid functionality. Fluorine nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the fluorine signal position influenced by the electronic environment created by the adjacent bromine substituent.

Fourier transform infrared spectroscopy reveals characteristic absorption bands corresponding to the functional groups present in the molecule. The carboxylic acid carbonyl stretch appears as a strong absorption band, while the aromatic carbon-carbon stretching vibrations provide fingerprint information about the substituted benzene ring. The carbon-halogen stretching frequencies offer additional confirmation of the bromine and fluorine substituent positions, with carbon-bromine bonds typically exhibiting lower frequency stretches compared to carbon-fluorine bonds.

Ultraviolet-visible spectroscopy demonstrates the extended conjugation between the aromatic ring and the acrylic acid double bond, resulting in characteristic absorption maxima in the ultraviolet region. The presence of halogen substituents influences both the position and intensity of these electronic transitions, with the electron-withdrawing effects of bromine and fluorine modifying the electronic density distribution throughout the conjugated system.

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of this compound reflect the influence of halogen substitution on the thermal behavior of cinnamic acid derivatives. Computational predictions indicate a boiling point of 338.2±27.0 degrees Celsius, suggesting significant intermolecular interactions that stabilize the liquid phase. This elevated boiling point compared to unsubstituted cinnamic acid derivatives demonstrates the impact of heavy halogen atoms on the molecular thermal properties.

Phase behavior analysis reveals that the compound maintains stability under ambient storage conditions when kept sealed in dry environments at room temperature. The predicted density of 1.685±0.06 grams per cubic centimeter indicates a relatively dense molecular packing arrangement in the solid state, consistent with the presence of heavy bromine atoms and the potential for halogen bonding interactions.

Thermal decomposition characteristics require careful consideration due to the presence of halogenated substituents. Safety data indicates that combustion may produce toxic fumes, suggesting thermal decomposition pathways that involve halogen release. The molecular stability under standard laboratory conditions appears adequate for synthetic and analytical applications, though extended exposure to elevated temperatures should be avoided to prevent decomposition.

| Property | Value | Method | Reference |

|---|---|---|---|

| Boiling Point | 338.2±27.0°C | Predicted | |

| Density | 1.685±0.06 g/cm³ | Predicted | |

| Storage Temperature | Room Temperature | Experimental | |

| Physical State | Solid | Experimental |

The phase transition behavior of this compound follows patterns typical of halogenated aromatic carboxylic acids, with the solid-to-liquid transition influenced by the specific positioning of the bromine and fluorine substituents. The molecular packing in the crystal lattice likely involves hydrogen bonding between carboxylic acid groups and potential halogen bonding interactions between adjacent molecules.

Solubility Profile and Partition Coefficients (Logarithm of Partition Coefficient)

The solubility characteristics of this compound are significantly influenced by the presence of both polar carboxylic acid functionality and nonpolar halogenated aromatic components. Current literature provides limited experimental solubility data for this specific isomer, necessitating reliance on predicted values and comparisons with structurally related compounds. The molecular structure suggests moderate solubility in polar organic solvents, while aqueous solubility may be limited due to the hydrophobic aromatic ring and halogen substituents.

Partition coefficient analysis provides insight into the compound's behavior in biological and environmental systems. Related halogenated cinnamic acid derivatives typically exhibit logarithm of partition coefficient values in the range of 2-4, indicating moderate lipophilicity. The specific positioning of bromine and fluorine substituents influences the electronic distribution and hydrogen bonding capacity, affecting the overall partition behavior between aqueous and organic phases.

Solvent selection for synthetic and analytical applications requires consideration of the compound's amphiphilic nature. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide likely provide good solvation due to their ability to interact with both the polar carboxylic acid group and the aromatic system. Alcoholic solvents may also serve as effective dissolution media, particularly for applications requiring moderate polarity.

The influence of solution conditions on solubility behavior includes consideration of hydrogen ion concentration effects on the carboxylic acid ionization state. At physiological hydrogen ion concentrations, partial ionization of the carboxylic acid group may enhance aqueous solubility compared to the fully protonated form. Temperature effects on solubility generally follow expected patterns for organic acids, with increased solubility at elevated temperatures.

Acid Dissociation Constants (Acid Constant) and Tautomeric Equilibrium

The acid dissociation behavior of this compound demonstrates the influence of halogen substituents on the acidity of carboxylic acid functional groups. Computational predictions indicate an acid dissociation constant of 4.19±0.10, reflecting enhanced acidity compared to unsubstituted cinnamic acid due to the electron-withdrawing effects of the bromine and fluorine substituents. This value places the compound in the category of moderately strong organic acids, with dissociation behavior similar to other halogenated benzoic acid derivatives.

The electronic effects contributing to the acid dissociation constant include inductive withdrawal by both halogen atoms, which stabilizes the carboxylate anion formed upon proton dissociation. The specific positioning of bromine at the 4-position and fluorine at the 3-position creates a cumulative electron-withdrawing effect that is transmitted through the aromatic ring and acrylic acid bridge to the carboxyl group. This electronic delocalization enhances the thermodynamic favorability of proton dissociation.

Tautomeric equilibrium considerations for this compound primarily involve the carboxylic acid functionality, with potential enol-keto tautomerism of minimal significance due to the aromatic substitution pattern. The carboxylic acid group exists predominantly in the standard carboxyl form under typical solution conditions, with negligible contribution from alternative tautomeric structures. The presence of halogen substituents does not significantly alter this equilibrium distribution.

| Property | Predicted Value | Experimental Value | Reference |

|---|---|---|---|

| Acid Dissociation Constant | 4.19±0.10 | Not Available | |

| Molecular Weight | 245.05 g/mol | 245.05 g/mol | |

| Molecular Formula | C₉H₆BrFO₂ | C₉H₆BrFO₂ |

Solution behavior studies reveal that the compound exhibits typical carboxylic acid dissociation patterns, with complete protonation at low hydrogen ion concentrations and progressive deprotonation as solution conditions become more basic. The specific acid dissociation constant value enables calculation of ionization states under various solution conditions, providing essential information for applications in synthetic chemistry and materials science.

Properties

IUPAC Name |

(E)-3-(4-bromo-3-fluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHBEQSDZPKXEI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The preparation of 3-(4-Bromo-3-fluorophenyl)acrylic acid generally follows a multi-step synthetic route:

Step 1: Preparation of the substituted aromatic precursor

The key aromatic intermediate, 4-bromo-3-fluorophenol or a related derivative, is synthesized through regioselective bromination of fluorophenol or a methylphenol derivative.Step 2: Introduction of the acrylic acid moiety

The acrylic acid group is typically introduced via condensation or coupling reactions, such as Knoevenagel condensation or Heck-type reactions, using the substituted aromatic precursor.

Preparation of 4-Bromo-3-fluorophenyl Intermediate

A crucial precursor is 4-bromo-3-fluorophenol, which can be synthesized by regioselective bromination of 4-methylphenol derivatives under mild conditions.

- React 4-methylphenol (1 mmol) with potassium bromide (1 mmol) in an acetic acid-water mixture at 35 °C.

- Add a catalytic amount of ZnAl-BrO3 layered double hydroxides (LDHs) as brominating agent.

- Stir the reaction mixture until completion, monitored by thin-layer chromatography.

- Extract the product with dichloromethane, wash with sodium sulfite and brine, dry over sodium sulfate, and purify by silica gel chromatography.

Key reaction conditions and yields:

| Parameter | Details |

|---|---|

| Reactants | 4-methylphenol, KBr |

| Solvent | Acetic acid, water |

| Temperature | 35 °C |

| Catalyst | ZnAl-BrO3-LDHs |

| Reaction Monitoring | Thin-layer chromatography |

| Purification | Silica gel chromatography |

| Yield | Approximately 70% |

This method provides a regioselective bromination yielding 4-bromo-3-fluorophenol, which can be further transformed into the acrylic acid derivative.

Stock Solution Preparation and Formulation Notes

For research and application purposes, this compound is often prepared as stock solutions with precise molarity for biological or chemical assays.

Stock solution preparation table (example):

| Amount of Compound | 1 mM Solution (mL) | 5 mM Solution (mL) | 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.0816 | 0.8163 | 0.4082 |

| 5 mg | 20.4082 | 4.0816 | 2.0408 |

| 10 mg | 40.8163 | 8.1633 | 4.0816 |

Preparation involves dissolving the compound in DMSO followed by gradual addition of co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations, ensuring clarity at each step.

Summary Table of Preparation Methods

| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions | Notes |

|---|---|---|---|---|

| Aromatic bromination | Regioselective bromination | 4-methylphenol, KBr, ZnAl-BrO3-LDHs | Acetic acid/water, 35 °C | Yields ~70%, mild conditions |

| Activation of carboxylic acid | Conversion to acid chloride | Thionyl chloride or equivalent | Low temperature (0–25 °C) | Prepares reactive intermediate |

| Friedel-Crafts acylation | Aromatic acylation | Aromatic precursor, AlCl3, FeCl3 | 1–25 °C, dichloromethane solvent | Introduces ketone intermediate |

| Oxidation and functional group manipulation | Partial oxidation, condensation | Oxidants, bases | Variable | Forms acrylic acid moiety |

| Stock solution preparation | Dissolution and dilution | DMSO, PEG300, Tween 80, corn oil | Room temperature | Ensures solubility and formulation clarity |

Research Findings and Practical Considerations

- The regioselective bromination step is critical to ensure the correct substitution pattern on the aromatic ring, which directly affects the properties of the final acrylic acid compound.

- Use of layered double hydroxide catalysts (ZnAl-BrO3-LDHs) offers a mild, efficient bromination route with good selectivity.

- Friedel-Crafts acylation requires careful control of temperature and catalyst to avoid poly-substitution or decomposition.

- Purification steps such as silica gel chromatography are essential to isolate the pure intermediate and final products.

- Stock solution preparation protocols emphasize solvent order and solution clarity to maintain compound stability and bioavailability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing bromine and fluorine substituents activate the phenyl ring for nucleophilic substitution. The 3-bromo-4-fluorophenyl group undergoes regioselective substitution under specific conditions:

| Position | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Bromine (C4) | Sodium methoxide | DMF, 80°C, 6 h | 4-Methoxy-3-fluorophenyl derivative | 78% | |

| Bromine (C4) | Piperidine | THF, RT, 12 h | 4-Piperidinyl-3-fluorophenyl analog | 65% |

Key Mechanistic Insight :

-

Bromine at C4 is more reactive than fluorine due to lower electronegativity and better leaving-group ability.

-

Reactions proceed via a Meisenheimer intermediate stabilized by fluorine’s electron-withdrawing effect .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Reagents : Pd(PPh₃)₄, arylboronic acid, K₂CO₃

Conditions : Dioxane/H₂O (3:1), 90°C, 12 h

Products :

-

Biaryl derivatives (e.g., 3-(4-Biphenyl-3-fluorophenyl)acrylic acid)

Heck Reaction

Reagents : Pd(OAc)₂, P(o-tol)₃, Et₃N

Conditions : DMF, 100°C, 24 h

Products :

-

Alkenylated analogs via β-hydride elimination

-

Example : Coupling with styrene yields 3-(4-Styryl-3-fluorophenyl)acrylic acid (74% yield) .

Esterification/Amidation

-

Esterification : Reaction with methanol/H₂SO₄ yields methyl 3-(4-bromo-3-fluorophenyl)acrylate (95% yield).

-

Amidation : EDCl/HOBt-mediated coupling with amines produces acrylamide derivatives (e.g., with benzylamine: 88% yield) .

Conjugate Addition (Michael Reaction)

Nucleophiles :

-

Thiols (e.g., ethanethiol): Forms β-thioether adducts (70% yield, THF, 0°C) .

-

Amines (e.g., morpholine): Produces β-aminoacrylic acids (63% yield, RT).

Regioselectivity : Additions occur exclusively at the β-position due to the electron-deficient double bond .

Oxidation and Reduction

Halogen Exchange Reactions

Fluorine-Bromine Exchange :

-

Reagent : XeF₂, BF₃·Et₂O

-

Conditions : CH₂Cl₂, −40°C → RT, 8 h

Cycloaddition Reactions

Diels-Alder Reaction :

-

Acts as a dienophile with electron-rich dienes (e.g., 1,3-cyclohexadiene).

-

Conditions : Toluene, 110°C, 48 h

-

Product : Bicyclic adduct with endo selectivity (67% yield) .

Key Stability and Reactivity Notes:

-

pH Sensitivity : The acrylic acid group has a pKa ≈ 4.2 (from similar compounds) , making it prone to decarboxylation under strongly acidic/basic conditions .

-

Photoreactivity : UV exposure (254 nm) induces E→Z isomerization, altering biological activity .

This compound’s versatility in substitution, coupling, and addition reactions makes it valuable in medicinal chemistry (e.g., kinase inhibitor synthesis) and materials science .

Scientific Research Applications

Organic Synthesis

3-(4-Bromo-3-fluorophenyl)acrylic acid serves as a versatile building block in organic synthesis. Its structure allows for various functional group modifications, making it suitable for creating more complex molecules. It is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Biological Research

In biological research, this compound has been investigated for its potential as a ligand in biochemical assays. The presence of bromine and fluorine substituents enhances its binding affinity to specific enzymes and receptors, making it a candidate for studying enzyme inhibition and protein-ligand interactions.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly for its potential anti-inflammatory and anticancer activities. Research has indicated that derivatives of this compound may exhibit significant biological effects, warranting further investigation into their pharmacological properties.

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of a series of acrylic acid derivatives, including this compound. The results indicated that certain derivatives exhibited cytotoxic effects against cancer cell lines, highlighting their potential as therapeutic agents.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition revealed that this compound could effectively inhibit specific enzymes involved in inflammatory responses. The study demonstrated that the compound's structural features contributed to its ability to bind to the active site of the target enzyme.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials with specific properties. Its reactivity allows it to be employed in the formulation of coatings, adhesives, and other polymeric materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-fluorophenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents can participate in various chemical interactions, while the acrylic acid moiety can engage in conjugation and hydrogen bonding. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.

Comparison with Similar Compounds

3-(4-Chlorophenyl)acrylic Acid (CAS 1615-02-7)

- Molecular Formula : C₉H₇ClO₂

- Molecular Weight : 182.60 g/mol

- Key Differences: Substituent Effects: Chlorine (Cl) replaces bromine (Br), reducing molecular weight and steric bulk. Cl is less electronegative than Br, altering electronic distribution. Applications: Used as an intermediate in organic synthesis; antimicrobial activity reported for similar chloro derivatives .

Benzoxaborole-Based 3-Acrylic Acid Derivatives

- Example Structures : 3-(α-acrylic acid) benzoxaboroles synthesized via asymmetric Morita-Baylis-Hillman (MBH) reactions .

- Key Features :

- Boronic Ester Group : Enables covalent binding to serine residues in enzymes (e.g., carbapenemases), a mechanism absent in the target compound.

- Biological Activity : Demonstrated potent inhibition of β-lactamases (IC₅₀ values < 1 μM) and restoration of meropenem efficacy in bacterial assays .

- Stereochemistry : Enantioselective synthesis achieved via chiral catalysts (e.g., C6/C7 quaternary ammonium salts), highlighting the importance of stereochemistry for activity .

Sulfamoylphenylcarbamoyl Acrylic Acid Derivatives

- Example : (E)-3-(4-sulfamoylphenylcarbamoyl)acrylic acid proton salts .

- Key Differences :

- Functional Groups : Sulfamoyl (–SO₂NH₂) groups enhance acidity (pKa ~3–4) and hydrogen-bonding capacity, unlike the halogenated phenyl group in the target compound.

- Antimicrobial Activity : Broad-spectrum activity against Candida albicans, Staphylococcus aureus, and Escherichia coli (MIC values 2–32 μg/mL), attributed to sulfamoyl interactions with microbial targets .

Imidazo[1,2-a]pyridine Acrylic Acid Derivatives

4-Bromo-3-fluorophenylacetic Acid (CAS 942282-40-8)

- Molecular Formula : C₈H₆BrFO₂

- Key Differences :

Comparative Data Table

Biological Activity

3-(4-Bromo-3-fluorophenyl)acrylic acid is an organic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by the presence of both bromine and fluorine substituents on the phenyl ring, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

- Molecular Formula : C9H6BrFO2

- Molecular Weight : 245.05 g/mol

- Physical State : Light yellow solid

- Melting Point : 189-192 °C

The compound's structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes. The presence of halogen atoms enhances its binding affinity and specificity.

Target Interactions

- Receptor Binding : Compounds with similar structures have been shown to bind with high affinity to multiple receptors, potentially altering their function and leading to changes in cellular signaling pathways.

- Antiproliferative Effects : Research indicates that this compound can inhibit cell proliferation, particularly in cancer cell lines. It has been noted for its ability to destabilize microtubules by interacting at the colchicine-binding site on tubulin, thereby inducing apoptosis in cancer cells .

Anticancer Properties

Several studies have highlighted the antiproliferative effects of this compound:

- In Vitro Studies : The compound demonstrated significant antiproliferative activity in various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). IC50 values ranged from 10 nM to 33 nM, indicating potent activity comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4) .

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 - 33 | Tubulin destabilization |

| MDA-MB-231 | 23 - 33 | Apoptosis induction via microtubule disruption |

Other Biological Activities

In addition to its anticancer properties, compounds structurally similar to this compound have exhibited:

- Antifungal Activity : Halogenated derivatives have shown efficacy against fungal pathogens by disrupting cell membrane integrity.

- Antitumor Effects : Brominated compounds are known for their ability to inhibit key metabolic pathways in cancer cells, leading to programmed cell death.

Case Studies

- Study on MCF-7 Cells :

- Comparative Analysis with CA-4 :

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for its application in therapeutic settings:

- Absorption : The compound exhibits high gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Penetration : Its structure suggests potential permeability across the BBB, which is advantageous for treating central nervous system disorders.

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-(4-Bromo-3-fluorophenyl)acrylic acid?

Methodological Answer: The synthesis of this compound typically involves cross-coupling reactions or condensation of halogenated aromatic precursors with acrylic acid derivatives. For instance, the compound (CAS: 923266-17-5) has been synthesized with 98% purity via palladium-catalyzed Heck coupling or Knoevenagel condensation, followed by recrystallization or column chromatography . Key optimization parameters include:

- Catalyst selection : Palladium-based catalysts for aryl halide activation.

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Purification : Reverse-phase HPLC or silica gel chromatography to isolate the trans-isomer.

Q. Table 1: Representative Synthetic Conditions

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps favor coupling but increase side reactions |

| Catalyst Loading | 2–5 mol% Pd(PPh₃)₄ | Excess catalyst may reduce purity |

| Solvent System | DMF/EtOH (3:1) | Polarity balances solubility and reactivity |

Q. How can spectroscopic techniques (NMR, MS, IR) characterize this compound?

Methodological Answer: Structural elucidation requires a combination of techniques:

- ¹H/¹³C NMR : The trans-olefinic protons (H₂C=CH–CO₂H) appear as doublets at δ 6.2–7.1 ppm (J = 15–16 Hz), while aromatic protons from the 4-bromo-3-fluorophenyl group resonate between δ 7.3–8.0 ppm .

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ at m/z 259.96 (C₉H₆BrFO₂⁺) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), and 1250 cm⁻¹ (C-F).

Critical Note : Differential scanning calorimetry (DSC) can supplement purity analysis by detecting polymorphic transitions or decomposition events .

Advanced Research Questions

Q. How can asymmetric synthesis strategies be applied to derivatives of this compound?

Methodological Answer: Asymmetric Morita-Baylis-Hillman (MBH) reactions are promising for generating chiral derivatives. For example, β-lactamase inhibitors with acrylate motifs have been synthesized via MBH reactions using cinchona alkaloid catalysts, achieving enantiomeric excess (ee) >90% . For this compound derivatives:

- Catalyst Design : Chiral phosphines or thiourea-based organocatalysts can induce stereoselectivity.

- Substrate Scope : Electron-withdrawing groups (e.g., Br, F) enhance electrophilicity of the α,β-unsaturated carbonyl.

- Mechanistic Insight : DFT calculations optimize transition-state geometries to predict ee values .

Q. What computational approaches predict the reactivity and bioactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For this compound, the LUMO is localized on the α,β-unsaturated carbonyl, explaining its susceptibility to Michael additions .

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes). Derivatives of this compound show affinity for bacterial penicillin-binding proteins (PBPs), as seen in oxazolidinone antibiotics like tedizolid .

- ADMET Prediction : Tools like SwissADME assess logP (≈2.1) and topological polar surface area (TPSA ≈40 Ų), indicating moderate blood-brain barrier permeability .

Q. How does the electronic nature of the 4-bromo-3-fluorophenyl group influence the compound’s reactivity?

Methodological Answer: The substituents exert both steric and electronic effects:

- Electron-Withdrawing Effects : Bromine (σₚ = +0.23) and fluorine (σₚ = +0.06) deactivate the aromatic ring, reducing electrophilic substitution but enhancing conjugate addition to the acrylate moiety .

- Steric Hindrance : The meta-fluorine and para-bromine create a steric shield, directing reactions to the ortho position.

- Halogen Bonding : Bromine can act as a halogen bond donor, stabilizing interactions in crystal lattices or enzyme active sites .

Experimental Validation : Single-crystal XRD of related oxazolidinone derivatives confirms halogen bonding patterns (e.g., Br···O distances ≈3.0 Å) .

Q. What strategies resolve contradictions in reported bioactivity data for acrylate derivatives?

Methodological Answer: Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

- Assay Variability : Standardize broth microdilution protocols per CLSI guidelines .

- Compound Stability : Test hydrolytic degradation in buffer (pH 7.4, 37°C) via LC-MS to confirm integrity during assays .

- Resistance Mechanisms : Screen for efflux pump overexpression (e.g., using Pseudomonas aeruginosa mutants) to identify structure-activity relationships .

Case Study : Proton transfer salts of acrylic acid derivatives showed enhanced activity against Staphylococcus aureus when paired with sulfamoyl groups, highlighting the role of counterions in bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.